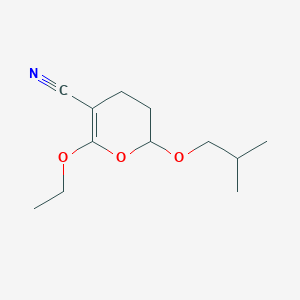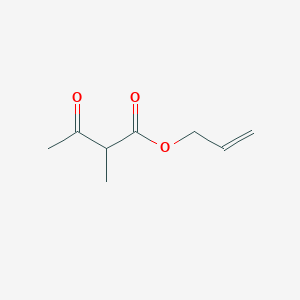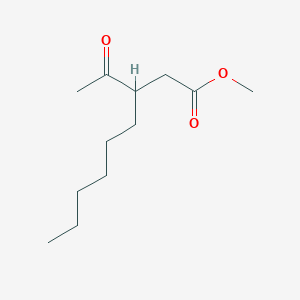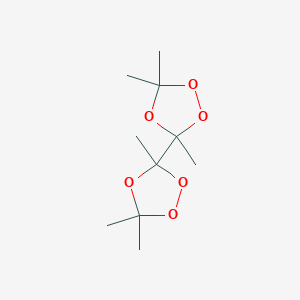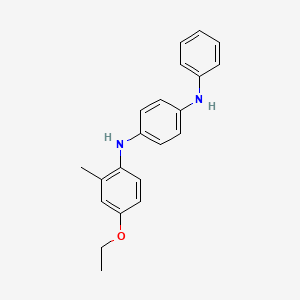
Methyl 5-oxohex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxohex-3-enoate: is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an alkene (C=C) and an ester functional group (COOCH3). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-oxohex-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohex-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-oxohexanoic acid or 5-hydroxyhexanoic acid.
Reduction: 5-hydroxyhex-3-enoate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-oxohex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-oxohex-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The carbonyl group can participate in nucleophilic addition reactions, influencing enzyme activity and metabolic processes.
Comparación Con Compuestos Similares
Methyl butyrate: An ester with a similar structure but lacks the carbonyl group adjacent to the alkene.
Ethyl acetate: Another ester, but with different alkyl groups and lacking the carbonyl group adjacent to the alkene.
Uniqueness: Methyl 5-oxohex-3-enoate is unique due to the presence of both a carbonyl group and an alkene, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
118355-42-3 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 5-oxohex-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3-4H,5H2,1-2H3 |
Clave InChI |
TZCPYJIJVAGLQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
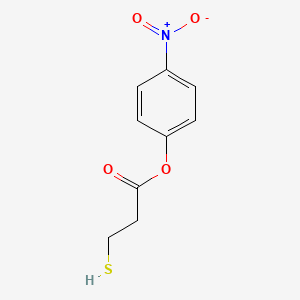
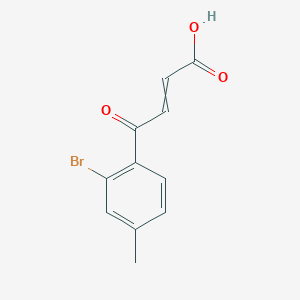
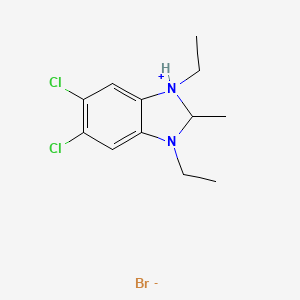
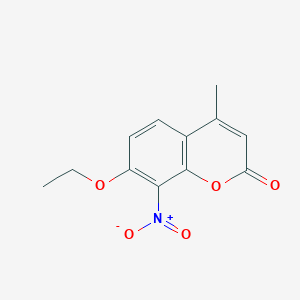
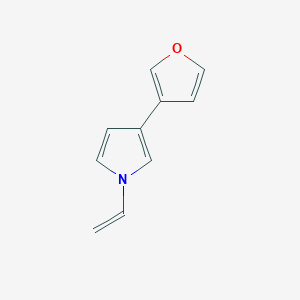
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
